Ethyl 4-pyrimidinecarboxylate
Overview
Description
Ethyl 4-pyrimidinecarboxylate is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of a six-membered ring. This compound is characterized by an ethyl ester group attached to the fourth carbon of the pyrimidine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-pyrimidinecarboxylate can be synthesized through various methods. One common approach involves the cyclization of β-ketoesters with amidines under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with formamidine acetate in the presence of acetic acid yields ethyl pyrimidine-4-carboxylate .
Industrial Production Methods: Industrial production of ethyl pyrimidine-4-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-pyrimidinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed to form pyrimidine-4-carboxylic acid.
Oxidation: The compound can be oxidized to form pyrimidine-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Pyrimidine-4-carboxylic acid
- Pyrimidine-4-methanol (from reduction)
Scientific Research Applications
Ethyl 4-pyrimidinecarboxylate has a wide range of applications in scientific research:
- Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral, anticancer, and anti-inflammatory agents .
- Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds .
- Material Science: Employed in the development of novel materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of ethyl pyrimidine-4-carboxylate in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy. The compound may also modulate inflammatory pathways by inhibiting key signaling molecules such as NF-kB .
Comparison with Similar Compounds
- Pyrimidine-4-carboxylic acid
- Pyrimidine-4-methanol
- Ethyl 2-aminopyrimidine-4-carboxylate
Comparison: Ethyl 4-pyrimidinecarboxylate is unique due to its ethyl ester group, which imparts distinct chemical reactivity and biological activity. Compared to pyrimidine-4-carboxylic acid, the ester group makes it more lipophilic, enhancing its ability to penetrate cell membranes. This property is particularly advantageous in drug design, where membrane permeability is crucial .
Properties
IUPAC Name |
ethyl pyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-5-9-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRWSNAREGLUHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545651 | |
Record name | Ethyl pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62846-82-6 | |
Record name | Ethyl pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl Pyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chemoselective synthesis of ethyl pyrimidine-4-carboxylates described in the research?
A1: The research [] highlights a novel synthetic route for ethyl 2,5-disubstituted pyrimidine-4-carboxylates. The reaction utilizes unsymmetrical enamino diketones and N–C–N dinucleophiles, achieving high chemoselectivity. This is significant because it allows for the controlled and specific addition of substituents onto the pyrimidine ring, expanding the possibilities for creating diverse pyrimidine derivatives. This control is crucial for exploring the structure-activity relationships of these compounds and potentially identifying novel drug candidates.
Q2: What specific application of ethyl pyrimidine-4-carboxylates is explored in the research?
A2: The research [] goes beyond just synthesis and demonstrates the utility of the synthesized ethyl pyrimidine-4-carboxylates by utilizing them as precursors for creating another important class of compounds: pyrimido[4,5-d]pyridazin-8(7H)-ones. This highlights the potential of these synthesized intermediates in building more complex heterocyclic systems, which are often found in biologically active molecules.
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